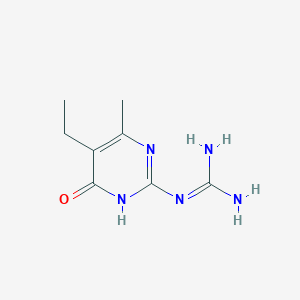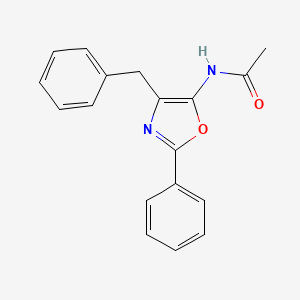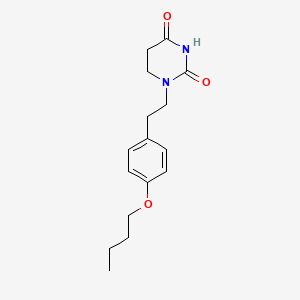
N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a heterocyclic compound that features a pyrimidine ring fused with a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and guanidines, which can be further utilized in synthetic applications.
科学的研究の応用
1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
作用機序
The mechanism by which 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Comparison: Compared to its analogs, 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
特性
CAS番号 |
88067-37-2 |
|---|---|
分子式 |
C8H13N5O |
分子量 |
195.22 g/mol |
IUPAC名 |
2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C8H13N5O/c1-3-5-4(2)11-8(12-6(5)14)13-7(9)10/h3H2,1-2H3,(H5,9,10,11,12,13,14) |
InChIキー |
CSLNTARCYJJCEO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(NC1=O)N=C(N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)

![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)

![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)





